molecular formula C17H24N2O3S B2809702 1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 1384817-93-9

1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine

Cat. No.: B2809702
CAS No.: 1384817-93-9
M. Wt: 336.45
InChI Key: JEQDBCCZJDESTB-UHFFFAOYSA-N
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Description

1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is a complex organic compound that features a piperazine ring substituted with an oxolan-3-ylmethyl group and a (E)-2-phenylethenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine typically involves multi-step organic reactions. One common approach is the N-arylation of oxetanylamines, which can be achieved using a Pd cross-coupling reaction in water . This method employs renewable feedstock surfactants and provides a sustainable route to the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be applied, given the current trends in chemical manufacturing.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-23(21,13-7-16-4-2-1-3-5-16)19-10-8-18(9-11-19)14-17-6-12-22-15-17/h1-5,7,13,17H,6,8-12,14-15H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQDBCCZJDESTB-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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